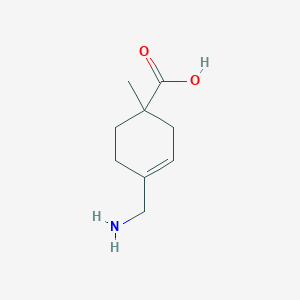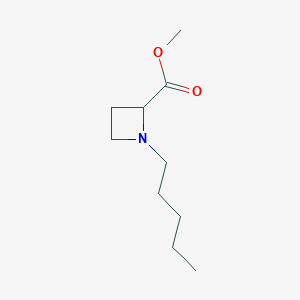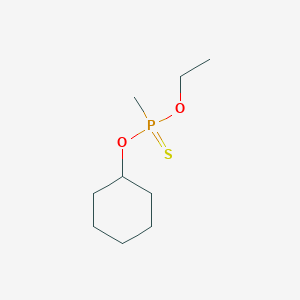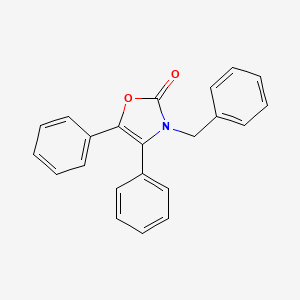
dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate is a complex organic compound characterized by its unique structure, which includes an eight-membered azocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azocine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves replacing one functional group with another, which can be useful for creating analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azocine derivatives and related heterocyclic compounds. Examples include:
- Dimethyl 1-formyl-7,8-dihydro-6H-azocine-3,4-dicarboxylate
- Dimethyl 1-formyl-5,6-dihydro-4H-azocine-2,3-dicarboxylate .
Uniqueness
What sets dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62563-02-4 |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)9-5-3-4-6-13(8-14)7-10(9)12(16)18-2/h5,7-8H,3-4,6H2,1-2H3 |
Clé InChI |
LSHMUOKPCJNMTG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CCCCN(C=C1C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)

![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)



![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)

![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
